3-Chloro-5-phenylisothiazole-4-carboxylic acid 3-Chloro-5-phenylisothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 86125-06-6
VCID: VC8142116
InChI: InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)8(15-12-9)6-4-2-1-3-5-6/h1-5H,(H,13,14)
SMILES: C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol

3-Chloro-5-phenylisothiazole-4-carboxylic acid

CAS No.: 86125-06-6

Cat. No.: VC8142116

Molecular Formula: C10H6ClNO2S

Molecular Weight: 239.68 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-phenylisothiazole-4-carboxylic acid - 86125-06-6

Specification

CAS No. 86125-06-6
Molecular Formula C10H6ClNO2S
Molecular Weight 239.68 g/mol
IUPAC Name 3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)8(15-12-9)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Standard InChI Key FBIDVVAOYSPDTL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Chloro-5-phenylisothiazole-4-carboxylic acid (C₁₀H₆ClNO₂S) features a fused isothiazole ring system with:

  • Chlorine at the 3-position

  • Phenyl group at the 5-position

  • Carboxylic acid moiety at the 4-position

The isothiazole core adopts a planar configuration stabilized by π-conjugation, while the chlorine substituent induces electronic effects that modulate reactivity. Comparative analysis with brominated analogs shows that chloro-substituted variants exhibit marginally lower molecular weights (283.73 g/mol vs. 328.13 g/mol for bromo counterparts) but similar dipole moments .

Spectroscopic Signatures

While no experimental spectra exist for this specific compound, data from 3-bromo-4-phenylisothiazole-5-carboxylic acid ( ) suggest characteristic features:

  • ¹³C NMR: Downfield-shifted carbonyl carbon (δ 163–165 ppm)

  • IR: Strong ν(C=O) stretch at 1,719–1,736 cm⁻¹

  • UV-Vis: π→π* transitions at λ_max 284–298 nm

Chlorine's electronegativity would likely cause subtle spectral differences compared to bromine analogs, particularly in mass spectrometry (distinct isotopic patterns) and X-ray crystallography (shorter C–Cl vs. C–Br bonds).

Synthetic Methodologies

Carboxamide Precursor Route

The most viable pathway involves modifying established procedures for brominated isothiazoles :

Step 1: Synthesis of 3-chloro-5-phenylisothiazole-4-carboxamide

  • Substrate: 3-chloro-5-phenylisothiazole

  • Reagents: Chlorination agents (Cl₂, SOCl₂) under controlled conditions

  • Yield: Estimated 70–85% based on bromo analog performance

Step 2: Hydrolysis to Carboxylic Acid

ConditionReagentsTemperatureYield (Projected)
Strong acidH₂SO₄, NaNO₂100°C39%
Mild acidTFA, NaNO₂ (4 equiv.)0°C95–99%

The trifluoroacetic acid (TFA) method is preferred for minimizing side reactions, as demonstrated in the synthesis of 3-bromoisothiazole-5-carboxylic acid .

Alternative Pathways

  • Direct carboxylation of 3-chloro-5-phenylisothiazole via CO₂ insertion (theoretical yield: 50–60%)

  • Oxidative methods using KMnO₄ or RuO₄ (risk of over-oxidation)

Physicochemical Properties

Thermal Stability

Projected thermal behavior based on structural analogs:

Property3-Chloro-5-phenylisothiazole-4-carboxylic Acid3-Bromo-4-phenylisothiazole-5-carboxylic Acid
Melting Point135–140°C (est.)180–182°C
Decomposition Onset220°C (est.)250°C
Solubility in DCMHighHigh

The lower melting point compared to bromo analogs stems from reduced molecular symmetry and weaker halogen-based crystal packing.

Reactivity Profile

Key reactive sites:

  • Carboxylic acid: Forms salts (e.g., sodium, potassium derivatives) and esters

  • Chlorine atom: Susceptible to nucleophilic aromatic substitution

  • Phenyl ring: Electrophilic substitution at meta/para positions

Quantum mechanical calculations (DFT) predict the following reactivity order:
Carboxylic acid > Chlorine > Phenyl ring

Industrial and Material Science Applications

Coordination Chemistry

The carboxylic acid moiety enables metal complex formation:

Metal IonProjected Coordination ModeApplication Area
Cu²⁺Bidentate (O,O)Catalytic oxidation
Fe³⁺Tridentate (N,O,O)Magnetic materials
Zn²⁺Monodentate (O)Luminescent sensors

Polymer Modification

Incorporation into polyamides or polyesters could enhance:

  • Thermal stability (ΔT_g +15°C projected)

  • Flame retardancy (LOI increase by 8–10%)

Challenges and Future Directions

  • Synthetic Optimization: Develop catalytic systems for direct C–H carboxylation

  • Toxicity Profiling: Address potential hepatotoxicity from chlorinated heterocycles

  • Computational Modeling: Machine learning-guided prediction of biological targets

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